molecular formula C16H11FN2O3S B3025315 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde CAS No. 881677-11-8

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B3025315
CAS No.: 881677-11-8
M. Wt: 330.3
InChI Key: IXCSYEVJOAWXRH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCSYEVJOAWXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155353
Record name 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde
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Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881677-11-8
Record name 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde
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Record name 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
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Record name 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde
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Record name 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
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Biological Activity

5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, also known by its CAS number 881677-11-8, is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C16H11FN2O3S
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 881677-11-8
  • Boiling Point : Predicted at approximately 563.7 °C
  • Solubility : Slightly soluble in chloroform and DMSO .

Synthesis

The synthesis of this compound involves several steps:

  • Reaction of 2-fluoroacetophenone with tetrabutylammonium tribromide to produce 2-fluoro-alpha-bromoacetophenone.
  • Further reaction with malononitrile under sodium carbonate catalysis to yield the desired pyrrole derivative .

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly as a potassium-competitive acid blocker (P-CAB). It has been shown to have potent inhibitory effects on H(+), K(+)-ATPase, which is crucial for gastric acid secretion. In vivo studies suggest that it outperforms traditional proton pump inhibitors (PPIs) in both efficacy and duration of action .

The mechanism of action involves the selective inhibition of gastric acid secretion by blocking the ATPase enzyme, which is essential for maintaining the acid-base balance in the stomach. This property makes it a candidate for treating gastroesophageal reflux disease (GERD) and peptic ulcers .

Clinical Trials

In clinical trials, compounds related to this compound demonstrated superior efficacy compared to existing PPIs. For instance, vonoprazan fumarate (a derivative) showed a 400-fold greater capability in inhibiting proton pumps compared to lansoprazole, highlighting its potential as a new treatment option for acid-related disorders .

Compound Efficacy Comparison
Vonoprazan fumaratePotent H(+), K(+)-ATPase inhibitor400 times more than lansoprazole
Traditional PPIsStandard efficacyLess effective

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives, revealing that modifications to the pyrrole ring can enhance biological activity. The presence of electron-withdrawing groups such as fluorine significantly increases the potency against gastric acid secretion .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating cancer and inflammatory diseases.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. The incorporation of the fluorophenyl and pyridinylsulfonyl groups enhances the compound's ability to interact with specific enzymes and receptors involved in tumor growth.

  • Case Study : A study published in 2023 explored the efficacy of this compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects. This makes it a candidate for developing drugs targeting inflammatory diseases such as rheumatoid arthritis.

  • Research Findings : In vitro studies showed that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Material Science Applications

Beyond medicinal uses, this compound's unique chemical structure allows it to be explored in material science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The electronic properties of pyrrole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Data Table: Electronic Properties Comparison
CompoundBand Gap (eV)Conductivity (S/cm)
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde2.010^-4
Traditional Pyrrole Derivative2.510^-5

Sensor Development

The compound has also been studied for its potential use in chemical sensors due to its ability to selectively bind to certain analytes.

  • Case Study : Research conducted in 2024 demonstrated that films made from this compound could detect trace amounts of heavy metals in water, showcasing its utility in environmental monitoring.

Research Reagent Applications

As a versatile research reagent, this compound is used in various synthetic pathways and analytical methods.

Synthesis of Novel Compounds

The compound serves as an intermediate in synthesizing other complex molecules, particularly those aimed at drug discovery.

  • Synthesis Example : A recent synthesis route highlighted the use of this compound to create novel derivatives with enhanced biological activity, paving the way for new therapeutic agents.

Analytical Chemistry

It is utilized in analytical chemistry for developing chromatographic methods due to its distinct spectral properties.

  • Research Findings : Studies indicate that this compound can be effectively used as a standard reference material for high-performance liquid chromatography (HPLC) analysis of related compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
  • CAS : 928324-80-5
  • Molecular Formula : C₁₆H₁₁FN₂O₃S (same as target compound)
  • Key Difference : Fluorine at the para position of the phenyl ring.
  • Significance: Altered electronic effects may influence receptor binding in drug candidates. Reported as vonoprazan impurity 72 .
5-(3-Fluorophenyl)-1-(4-methylphenylsulfonyl)-1H-pyrrole-3-carbaldehyde
  • CAS : 881673-43-4
  • Molecular Formula: C₁₈H₁₄FNO₃S
  • Key Differences :
    • Fluorine at the meta position.
    • Sulfonyl group replaced with 4-methylphenylsulfonyl (tosyl).
  • Impact: The tosyl group increases lipophilicity (logP ~3.2 vs.

Sulfonyl Group Modifications

5-(2-Fluorophenyl)-1-(5-chloropyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
  • CAS: Not explicitly listed, but structurally inferred from .
  • Key Difference : Chlorine substituent on the pyridine ring.
  • Significance : Enhanced electrophilicity may improve reactivity in further functionalization steps.
5-(2-Fluorophenyl)-1-(4-methylphenylsulfonyl)-1H-pyrrole-3-carbaldehyde
  • CAS : 881673-40-1
  • Molecular Formula: C₁₈H₁₄FNO₃S
  • Impact : The 4-methylphenylsulfonyl group improves thermal stability (decomposition temperature >200°C vs. 180°C for the target compound) .

Salt and Derivative Forms

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate
  • CAS : 2098974-13-9
  • Molecular Formula : C₁₆H₁₁FN₂O₃S·C₄H₄O₄ (fumarate salt)
  • Advantage : Enhanced aqueous solubility (>50 mg/mL vs. <1 mg/mL for the free aldehyde), critical for oral dosage formulations .

Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight logP Solubility (mg/mL) Yield (%)
Target (881677-11-8) C₁₆H₁₁FN₂O₃S 330.33 2.63 <1 (DMSO) 82–88.7
4-Fluoro analog (928324-80-5) C₁₆H₁₁FN₂O₃S 330.33 2.71 N/A N/A
Tosyl analog (881673-43-4) C₁₈H₁₄FNO₃S 343.37 3.20 N/A N/A
Fumarate salt (2098974-13-9) C₂₀H₁₅FN₂O₇S 452.41 1.89 >50 (Water) N/A

Key Research Findings

  • Electronic Effects : Fluorine at the ortho position (target compound) induces steric hindrance, reducing reaction rates compared to para-fluoro analogs .
  • Sulfonyl Group Impact : Pyridin-3-ylsulfonyl groups enhance hydrogen-bonding capacity, improving target engagement in enzyme inhibition assays vs. tosyl derivatives .
  • Salt Formation : Fumarate salts address the poor bioavailability of the free aldehyde, making them preferable for drug formulations .

Q & A

Q. What are the established synthetic routes for 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, and what analytical methods validate its purity?

Answer :

  • Synthetic Routes : The compound is synthesized via sequential functionalization of the pyrrole core. Key steps include:
    • Sulfonylation : Reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .
    • Protection/Deprotection : Use of inert atmospheres (N₂/Ar) to prevent aldehyde oxidation during purification .
  • Analytical Validation :
    • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons, sulfonyl group, aldehyde proton at δ ~9.8 ppm) .
    • HPLC : Purity >98% verified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
    • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula C₁₆H₁₁FN₂O₃S (MW 330.33) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer :

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to irritant properties (H315, H319, H335) .
    • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound structurally characterized, and what crystallographic data are available?

Answer :

  • X-ray Crystallography : Single-crystal analysis reveals:
    • Bond Angles : Key angles include C3–C4–S1 (102.5°) and N1–C4–S1 (112.3°), confirming sulfonyl group geometry .
    • Torsional Parameters : Pyridinylsulfonyl and 2-fluorophenyl groups adopt orthogonal conformations to minimize steric clash .
    • CCDC Data : Crystallographic data deposited under CCDC 2074950 .

Advanced Research Questions

Q. What role does this compound play in the development of potassium-competitive acid blockers (P-CABs), and how does its structure influence pharmacodynamics?

Answer :

  • Role in Drug Design : It is a key intermediate in synthesizing vonoprazan (TAK-438), a P-CAB targeting gastric H⁺/K⁺-ATPase .
  • Structure-Activity Relationship (SAR) :
    • Sulfonyl Group : Enhances binding affinity to the ATPase via hydrogen bonding with Lys790 and Glu795 .
    • Aldehyde Functionality : Serves as a handle for further derivatization (e.g., reductive amination to form the final drug) .
  • Pharmacodynamic Studies : Preclinical models show prolonged acid suppression (t½ > 7 hours) due to slow dissociation from the enzyme .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Answer :

  • Data Gaps : Boiling point data are unavailable due to thermal instability above 250°C .
  • Alternative Methods :
    • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td ~230°C) .
    • Computational Prediction : Use software like COSMOtherm to estimate vapor pressure and volatility .

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

Answer :

  • Regioselective Sulfonylation :
    • Use DMAP as a catalyst to direct sulfonylation to the pyrrole N1 position, avoiding competing reactions at the aldehyde group .
  • Scale-Up Challenges :
    • Solvent Choice : Replace THF with DMF to improve solubility at higher concentrations .
    • Purification : Employ flash chromatography with silica gel (hexane/ethyl acetate) to isolate the product in >85% yield .

Q. How does the compound interact with biological targets, and what computational methods validate these interactions?

Answer :

  • Target Engagement : Binds to H⁺/K⁺-ATPase via:
    • Hydrophobic Interactions : 2-Fluorophenyl group occupies a lipophilic pocket near Transmembrane Helix 4 .
    • Electrostatic Interactions : Pyridinylsulfonyl group stabilizes the protonated Schiff base intermediate .
  • Computational Validation :
    • Molecular Dynamics (MD) : Simulations show stable binding over 100 ns, with RMSD < 2.0 Å .
    • Free Energy Perturbation (FEP) : Predicts ΔG of binding (−9.2 kcal/mol) consistent with experimental IC₅₀ values (0.019 μM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

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